3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol 3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17662336
InChI: InChI=1S/C9H16N2OS/c1-6-4-13-8(11-6)7(12)9(2,3)5-10/h4,7,12H,5,10H2,1-3H3
SMILES:
Molecular Formula: C9H16N2OS
Molecular Weight: 200.30 g/mol

3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

CAS No.:

Cat. No.: VC17662336

Molecular Formula: C9H16N2OS

Molecular Weight: 200.30 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol -

Specification

Molecular Formula C9H16N2OS
Molecular Weight 200.30 g/mol
IUPAC Name 3-amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
Standard InChI InChI=1S/C9H16N2OS/c1-6-4-13-8(11-6)7(12)9(2,3)5-10/h4,7,12H,5,10H2,1-3H3
Standard InChI Key ZIOUGBPCIPUSOJ-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)C(C(C)(C)CN)O

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Identity

The systematic IUPAC name, 3-amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol, reflects its branched alkoxyamine structure substituted with a 4-methylthiazole group. The compound’s SMILES notation (CC1=CSC(=N1)C(C(C)(C)CN)O) encodes its stereoelectronic features, including the hydroxyl group at position 1, the dimethyl-substituted carbon at position 2, and the 4-methylthiazole ring at position 1.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H18N2OS\text{C}_{10}\text{H}_{18}\text{N}_2\text{OS}
Molecular Weight214.33 g/mol
InChI KeyZIOUGBPCIPUSOJ-UHFFFAOYSA-N
Canonical SMILESCC1=CSC(=N1)C(C(C)(C)CN)O

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous thiazole-amino alcohol hybrids reveal that the thiazole ring adopts a planar configuration, while the propanol chain exhibits restricted rotation due to steric hindrance from the dimethyl groups . Computational models predict a dipole moment of 4.2 Debye, driven by the electron-rich thiazole nitrogen and the polar hydroxyl group .

Synthetic Pathways and Manufacturing

Core Synthesis Strategies

The compound is typically synthesized via a multi-step sequence involving:

  • Thiazole Ring Formation: Condensation of 4-methylthiazole-2-carbaldehyde with dimethylacetonitrile in the presence of ammonium acetate yields the thiazole intermediate.

  • Amino Alcohol Assembly: Subsequent reduction of the nitrile group using LiAlH4\text{LiAlH}_4 introduces the primary amine, while the hydroxyl group is retained via controlled pH conditions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
1NH4OAc\text{NH}_4\text{OAc}, EtOH, reflux, 12h7895
2LiAlH4\text{LiAlH}_4, THF, 0°C, 2h6588

Process Optimization Challenges

Patent literature highlights difficulties in minimizing racemization during the reduction step, necessitating chiral auxiliaries or asymmetric catalysis . Scale-up efforts face hurdles in isolating the amino alcohol due to its hygroscopicity, requiring azeotropic drying with toluene .

Physicochemical Properties

Solubility and Stability Profiles

The compound displays limited aqueous solubility (0.8 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition above 150°C, with the thiazole ring undergoing thermal ring-opening.

Spectroscopic Fingerprints

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6): δ 1.12 (s, 6H, CH3_3), 2.35 (s, 3H, thiazole-CH3_3), 3.45 (m, 1H, CHNH2_2) .

  • IR (KBr): 3350 cm1^{-1} (O-H stretch), 1620 cm1^{-1} (C=N thiazole).

Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The primary amine (-NH2\text{-NH}_2) acts as a nucleophile, participating in Schiff base formation with carbonyl compounds. The hydroxyl group undergoes esterification with acyl chlorides, though steric bulk from the dimethyl groups limits reactivity .

Catalytic Modifications

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets using crystallography.

  • Process Intensification: Develop continuous-flow synthesis to improve yield and reduce waste.

  • Therapeutic Exploration: Evaluate efficacy in animal models of inflammation or infection.

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